molecular formula C9H10F3NO2 B14896827 1-(2-Amino-4-methoxyphenyl)-2,2,2-trifluoroethanol

1-(2-Amino-4-methoxyphenyl)-2,2,2-trifluoroethanol

Cat. No.: B14896827
M. Wt: 221.18 g/mol
InChI Key: KFZZFXLBTFPRHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Amino-4-methoxyphenyl)-2,2,2-trifluoroethanol is a chemical compound with a unique structure that includes an amino group, a methoxy group, and a trifluoroethanol moiety

Preparation Methods

The synthesis of 1-(2-Amino-4-methoxyphenyl)-2,2,2-trifluoroethanol typically involves the following steps:

    Starting Materials: The synthesis begins with 2-amino-4-methoxyphenol and trifluoroacetaldehyde.

    Reaction Conditions: The reaction is carried out under acidic or basic conditions, depending on the desired pathway. Common reagents include hydrochloric acid or sodium hydroxide.

    Industrial Production: Industrial production methods may involve the use of catalysts to increase yield and efficiency. .

Chemical Reactions Analysis

1-(2-Amino-4-methoxyphenyl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Amino-4-methoxyphenyl)-2,2,2-trifluoroethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-methoxyphenyl)-2,2,2-trifluoroethanol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(2-Amino-4-methoxyphenyl)-2,2,2-trifluoroethanol can be compared with similar compounds to highlight its uniqueness:

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable subject of study in the fields of chemistry, biology, and medicine.

Properties

Molecular Formula

C9H10F3NO2

Molecular Weight

221.18 g/mol

IUPAC Name

1-(2-amino-4-methoxyphenyl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C9H10F3NO2/c1-15-5-2-3-6(7(13)4-5)8(14)9(10,11)12/h2-4,8,14H,13H2,1H3

InChI Key

KFZZFXLBTFPRHL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(C(F)(F)F)O)N

Origin of Product

United States

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